molecular formula C12H18ClN5O2 B1397893 (S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate CAS No. 906810-37-5

(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate

Cat. No. B1397893
CAS RN: 906810-37-5
M. Wt: 299.76 g/mol
InChI Key: UGDJLBPSYCEDDR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate, also known as (S)-methyl-3-APC, is an organochlorine compound that has been studied for its potential applications in drug synthesis and biomedical research. This compound has a unique molecular structure consisting of an amino group, a piperazine ring, and a pyrazine ring, and is a derivative of pyrazine-2-carboxylic acid. It has been studied for its potential applications in drug synthesis and biomedical research due to its ability to act as an inhibitor of the enzyme, acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is important for proper nerve and muscle function. The inhibition of AChE by (S)-methyl-3-APC may have therapeutic applications in the treatment of neurological disorders.

Scientific Research Applications

Synthesis and Application in Dyeing

Rangnekar and Dhamnaskar (1990) researched the synthesis of pyrazolo[3,4-b]pyrazines, which are structurally similar to (S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate. They found these compounds have applications as disperse dyes for polyester fibers. This suggests potential applicability of the compound in textile industry dyeing processes (Rangnekar & Dhamnaskar, 1990).

Biological Activity

A study by Doležal et al. (2006) on substituted pyrazinecarboxamides, which include similar compounds, revealed their structure-activity relationships. These compounds showed significant activity against Mycobacterium tuberculosis and antifungal effects, indicating the potential biological activities of related compounds (Doležal et al., 2006).

Synthetic Utility in Pharmaceutical Chemistry

Neilsen, Broadbent, and Hennen (1987) worked on the synthesis of pyrazine derivatives, including ethyl 3-amino-5-chloro-6-phenyl-2-pyrazinecarboxylate, highlighting the synthetic utility of such compounds in pharmaceutical chemistry (Neilsen, Broadbent, & Hennen, 1987).

Antimicrobial and Anticancer Potential

A study by Zaki et al. (2020) on novel heterocycles, including pyrazolo[3,4-b]selenolo[3,2-e]pyrazine derivatives, demonstrated promising antimicrobial and anticancer activities. This implies potential medicinal applications for related pyrazine derivatives (Zaki et al., 2020).

properties

IUPAC Name

methyl 3-amino-6-chloro-5-[(3S)-3-ethylpiperazin-1-yl]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O2/c1-3-7-6-18(5-4-15-7)11-9(13)16-8(10(14)17-11)12(19)20-2/h7,15H,3-6H2,1-2H3,(H2,14,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDJLBPSYCEDDR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
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(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
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(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
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(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
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(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
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(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate

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